5-(Chloromethyl)-2-methoxypyridine 5-(Chloromethyl)-2-methoxypyridine
Brand Name: Vulcanchem
CAS No.: 101990-70-9
VCID: VC20746703
InChI: InChI=1S/C7H8ClNO/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,4H2,1H3
SMILES: COC1=NC=C(C=C1)CCl
Molecular Formula: C7H8ClNO
Molecular Weight: 157.6 g/mol

5-(Chloromethyl)-2-methoxypyridine

CAS No.: 101990-70-9

Cat. No.: VC20746703

Molecular Formula: C7H8ClNO

Molecular Weight: 157.6 g/mol

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)-2-methoxypyridine - 101990-70-9

CAS No. 101990-70-9
Molecular Formula C7H8ClNO
Molecular Weight 157.6 g/mol
IUPAC Name 5-(chloromethyl)-2-methoxypyridine
Standard InChI InChI=1S/C7H8ClNO/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,4H2,1H3
Standard InChI Key YNCJGPOTUFPVTB-UHFFFAOYSA-N
SMILES COC1=NC=C(C=C1)CCl
Canonical SMILES COC1=NC=C(C=C1)CCl

Chemical Identity and Basic Properties

5-(Chloromethyl)-2-methoxypyridine is a substituted pyridine compound characterized by its distinctive functional groups and chemical behavior. The compound is identifiable through several parameters presented in Table 1.

Table 1: Identification and Basic Properties of 5-(Chloromethyl)-2-methoxypyridine

PropertyValue
Chemical Name5-(Chloromethyl)-2-methoxypyridine
CAS Registry Number101990-70-9
Molecular FormulaC₇H₈ClNO
Molecular Weight157.6 g/mol
AppearanceNot specified in available data

The compound's structure features a pyridine ring backbone with two key substitutions: a methoxy group (-OCH₃) at the C-2 position and a chloromethyl group (-CH₂Cl) at the C-5 position. This arrangement confers specific reactivity patterns and potential applications in synthetic chemistry. The chloromethyl group serves as a reactive center for nucleophilic substitution reactions, making this compound valuable as a chemical intermediate .

Related Compounds

The hydrochloride salt of 5-(Chloromethyl)-2-methoxypyridine has been documented in chemical databases with CAS number 120276-36-0 and molecular formula C₇H₉Cl₂NO. The hydrochloride form has a molecular weight of 194.058 g/mol, which reflects the addition of HCl to the parent compound . This salt form likely exhibits enhanced water solubility compared to the free base, which is a common characteristic of hydrochloride derivatives of nitrogen-containing heterocycles.

Physicochemical Properties

The physicochemical properties of 5-(Chloromethyl)-2-methoxypyridine provide critical information for researchers interested in handling, storage, and reaction planning. Table 2 summarizes the available physicochemical data for this compound.

Table 2: Physicochemical Properties of 5-(Chloromethyl)-2-methoxypyridine

PropertyValueMethod
Boiling Point236.1 ± 25.0°C (760 Torr)Not specified
Density1.173 ± 0.06 g/cm³ (20°C, 760 Torr)Not specified
Flash Point96.6 ± 23.2°CNot specified
pKa2.62 ± 0.10Predicted

The compound has a relatively high boiling point (236.1°C at atmospheric pressure), which is consistent with its molecular weight and the presence of a methoxy group capable of hydrogen bonding. The density of 1.173 g/cm³ at room temperature indicates it is heavier than water, which is typical for halogenated aromatic compounds . The flash point of 96.6°C suggests moderate flammability risk, requiring standard safety precautions during handling.

Applications and Research Significance

5-(Chloromethyl)-2-methoxypyridine serves as a valuable building block in organic synthesis due to its reactive chloromethyl group, which can undergo nucleophilic substitution reactions with various nucleophiles to form new carbon-heteroatom bonds.

Structural Advantages

The 2-methoxy group provides an electron-donating effect that modifies the reactivity of the pyridine ring, potentially enhancing selectivity in certain reactions. Additionally, the methoxy group offers a potential site for further functionalization through dealkylation or other transformations.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator